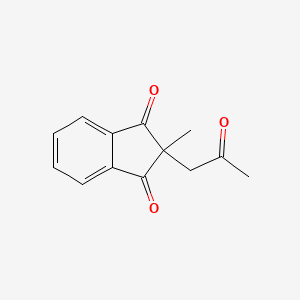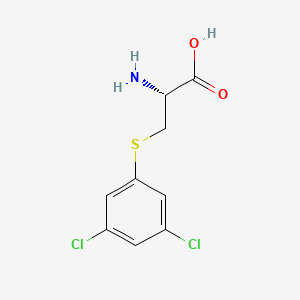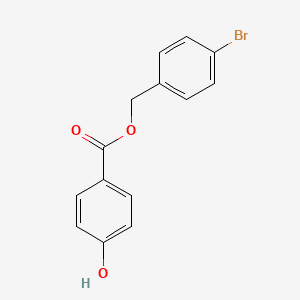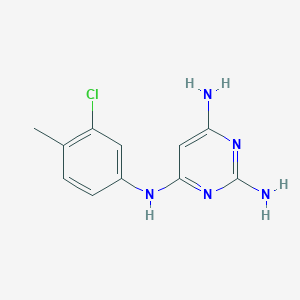
1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- is a complex organic compound with a unique structure that includes an indene core and various functional groups
准备方法
The synthesis of 1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- typically involves multiple steps, starting from readily available precursors. The synthetic routes often include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Cyclization: The α,β-unsaturated ketone undergoes cyclization to form the indene core.
Functional Group Modification: Various functional groups are introduced or modified to achieve the final structure of the compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations.
科学研究应用
1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory or anticancer properties.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism by which 1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
相似化合物的比较
1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- can be compared with other similar compounds, such as:
1H-indene-1,3(2H)-dione: Lacks the additional methyl and oxopropyl groups, leading to different reactivity and applications.
2-methyl-1H-indene-1,3(2H)-dione:
2-oxopropyl-1H-indene-1,3(2H)-dione: Contains the oxopropyl group but lacks the additional methyl group, resulting in distinct properties.
属性
CAS 编号 |
91165-26-3 |
|---|---|
分子式 |
C13H12O3 |
分子量 |
216.23 g/mol |
IUPAC 名称 |
2-methyl-2-(2-oxopropyl)indene-1,3-dione |
InChI |
InChI=1S/C13H12O3/c1-8(14)7-13(2)11(15)9-5-3-4-6-10(9)12(13)16/h3-6H,7H2,1-2H3 |
InChI 键 |
SGDHEGYYHBHDKC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1(C(=O)C2=CC=CC=C2C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene](/img/structure/B14347671.png)



![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)



![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)




